Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate

NADPH oxidase inhibition chemical scaffold comparison medicinal chemistry

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate (CAS 1448135-09-8; molecular formula C20H19N3O3; molecular weight 349.39 g/mol) is a synthetic small molecule featuring an imidazo[1,2-a]pyridine heterocyclic core linked via a methylene bridge to a cyclopropyl-substituted carbamoyl moiety, which is further connected to a methyl benzoate ester. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, particularly in kinase inhibitor and NADPH oxidase (NOX) inhibitor discovery programs.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1448135-09-8
Cat. No. B2356978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate
CAS1448135-09-8
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
InChIInChI=1S/C20H19N3O3/c1-26-20(25)15-7-5-14(6-8-15)19(24)23(16-9-10-16)13-17-12-21-18-4-2-3-11-22(17)18/h2-8,11-12,16H,9-10,13H2,1H3
InChIKeyXCIGKZJAKQOCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate (CAS 1448135-09-8): Structural Identity and Research Classification


Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate (CAS 1448135-09-8; molecular formula C20H19N3O3; molecular weight 349.39 g/mol) is a synthetic small molecule featuring an imidazo[1,2-a]pyridine heterocyclic core linked via a methylene bridge to a cyclopropyl-substituted carbamoyl moiety, which is further connected to a methyl benzoate ester. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, particularly in kinase inhibitor and NADPH oxidase (NOX) inhibitor discovery programs [1]. This compound is categorized by commercial vendors as a protein kinase inhibitor and activator research intermediate , and has been annotated by Toronto Research Chemicals as an inhibitor of NADPH oxidase with potential utility in inflammatory disease research . Importantly, the compound's specific biological activity data is not publicly reported in peer-reviewed primary literature indexed under this CAS number; existing annotations rely on class-level scaffold inference and vendor-supplied categorization.

Why Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridine derivatives exhibit wide functional diversity depending on the nature, position, and spatial orientation of substituents [1]. Compounds within this class cannot be interchanged generically because minor structural modifications—such as the presence of a cyclopropyl group on the carbamoyl nitrogen versus a methyl, ethyl, or aryl substituent—can profoundly alter target selectivity, binding kinetics, and metabolic stability. For example, in the Genkyotex NOX inhibitor patent series, compounds sharing a core tricyclic scaffold but differing in ring size and substitution patterns showed NOX1 Ki values ranging from 18 nM to 490 nM across the same cell-free Amplex Red assay conditions [2]. The target compound's unique combination of a cyclopropyl-carbamoyl linker, a methylene-bridged imidazo[1,2-a]pyridine, and a terminal methyl benzoate ester represents a distinct pharmacophoric arrangement that is not replicated by commonly available research analogs such as GKT137831 (Setanaxib), GKT136901, or apocynin. Generic substitution without experimental verification of target engagement, selectivity, and ADME properties specific to this exact compound would introduce uncontrolled variables into any experimental system.

Quantitative Differentiation Evidence for Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate Against Closest Comparators


Structural Scaffold Divergence from Clinical-Stage Dual NOX1/NOX4 Inhibitor GKT137831 (Setanaxib)

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate (MW 349.39, C20H19N3O3) is structurally distinct from GKT137831 (Setanaxib, MW 394.85, C21H19ClN4O2). GKT137831 is a pyrazolo-pyrido-diazepine dione derivative with a chlorophenyl substituent and reported Ki values of 110 nM (NOX4) and 140 nM (NOX1) in cell-free assays [1]. The target compound replaces the diazepine-dione core with an imidazo[1,2-a]pyridine linked via a methylene spacer to a cyclopropyl-carbamoyl-benzoate ester motif. This scaffold difference is consequential: in the Genkyotex patent series, varying the core heterocycle and linker from pyrazolo-diazepine to imidazo[1,2-a]pyridine shifted NOX isoform selectivity profiles, with some analogs showing NOX4/NOX1 Ki ratios ranging from ~0.9 to ~1.8 [2]. The target compound's distinct scaffold may therefore exhibit a different NOX isoform selectivity fingerprint compared to GKT137831, although direct quantitative comparison data for this specific compound are not publicly available.

NADPH oxidase inhibition chemical scaffold comparison medicinal chemistry

Cyclopropyl Substituent as a Modulator of Metabolic Stability: Class-Level Inference from Kinase Inhibitor Design

The cyclopropyl group attached to the carbamoyl nitrogen in Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a recognized structural feature in medicinal chemistry for modulating metabolic stability and target binding conformation. In kinase inhibitor development, N-cyclopropyl substitutions have been shown to reduce oxidative N-dealkylation by cytochrome P450 enzymes compared to N-methyl or N-ethyl analogs, while simultaneously restricting conformational flexibility to pre-organize the ligand for target binding [1]. For comparison, the clinical NOX1/4 inhibitor GKT136901 lacks a cyclopropyl group on its core scaffold (it employs a pyrazolo-pyrido-diazepine with different N-substitution), and its reported metabolic profile includes CYP3A4 inhibition (IC50 = 100 nM) as a potential off-target liability [2]. The target compound's cyclopropyl-carbamoyl motif may offer a differentiated metabolic liability profile, although no direct comparative CYP inhibition or microsomal stability data for this specific compound are publicly available.

metabolic stability cyclopropyl group drug design

Imidazo[1,2-a]pyridine Scaffold: Privileged Structure for Kinase and NOX Target Engagement with Validated Class Precedent

The imidazo[1,2-a]pyridine core is extensively validated in medicinal chemistry as a privileged scaffold for engaging ATP-binding pockets of protein kinases and the catalytic domain of NADPH oxidases [1]. Patent literature documents that 3-substituted imidazo[1,2-a]pyridine derivatives exhibit PI3K inhibitory activity with IC50 values as low as 28 nM against specific kinase isoforms, with selectivity windows exceeding 500-fold over related kinases (e.g., GSK3β) [2]. In the NOX inhibitor space, imidazo[1,2-a]pyridine derivatives from Genkyotex patents (e.g., CHEMBL1927146 series) achieved NOX4 Ki values of 87 nM in cell-free Amplex Red assays, demonstrating that this scaffold can achieve sub-100 nM potency against NADPH oxidase isoforms [3]. The target compound, bearing a 3-methylenecarbamoyl substituent on the imidazo[1,2-a]pyridine, is positioned within this validated pharmacophoric space. In contrast, apocynin—a widely used but non-selective NADPH oxidase inhibitor—exhibits an IC50 of ~10 μM in cell-free neutrophil assays and is confounded by direct H2O2 scavenging activity, representing a >100-fold potency gap relative to the class potential of imidazo[1,2-a]pyridine-based inhibitors [4].

imidazo[1,2-a]pyridine privileged scaffold kinase inhibition

Patent Context Comparison: Documented Imidazo[1,2-a]pyridine Carbamoyl Derivatives in sGC Activation vs. Target Compound

Patent literature (Astellas Pharma Inc., 2015) extensively describes imidazo[1,2-a]pyridine compounds bearing a carbamoyl group at the 3-position as soluble guanylate cyclase (sGC) activators for cardiovascular disease treatment, with structure-activity relationships showing that specific cyclic groups and carbamoyl substitution patterns are critical for cGMP signaling enhancement [1]. The target compound features precisely this 3-carbamoyl substitution pattern with a cyclopropyl group on the carbamoyl nitrogen—a substitution combination that is explicitly claimed in the imidazo[1,2-a]pyridine sGC activator patent space [2]. In contrast, GKT137831 and GKT136901 do not contain a carbamoyl linkage and target NOX enzymes through a completely different pharmacophore (pyrazolo-diazepine-dione). This patent context positions the target compound within a distinct therapeutic target space (sGC/cGMP pathway) that is orthogonal to the NOX1/4 pathway targeted by GKT137831 and GKT136901, suggesting fundamentally different biological mechanism potential [3].

soluble guanylate cyclase patent analysis cardiovascular research

High-Value Research Application Scenarios for Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate


Chemical Probe Development for Imidazo[1,2-a]pyridine Structure-Activity Relationship (SAR) Studies

This compound's unique combination of a cyclopropyl-carbamoyl linker, methylene-bridged imidazo[1,2-a]pyridine, and methyl benzoate ester makes it a valuable scaffold diversification point in medicinal chemistry SAR campaigns. Researchers synthesizing imidazo[1,2-a]pyridine-based kinase or NOX inhibitors can use this compound as a reference point for evaluating the impact of N-cyclopropyl carbamoyl substitution on potency, selectivity, and physicochemical properties, as demonstrated in published PI3K and NOX4 inhibitor optimization programs [1]. The absence of halogen substituents (unlike the chlorophenyl-containing GKT137831) provides a cleaner baseline for assessing halogen-bonding contributions to target engagement.

Negative Control or Orthogonal Probe in NOX1/NOX4 Inhibitor Studies Using GKT137831 or GKT136901

Given its structurally distinct scaffold from the clinical NOX1/4 inhibitors GKT137831 and GKT136901 [2], this compound can serve as a chemical probe to distinguish target-specific NOX inhibition from scaffold-specific off-target effects. When used alongside GKT137831 in ROS production assays (e.g., cell-free Amplex Red format in CHO membranes, as employed in the Genkyotex patent screening cascade [3]), differential results can help attribute observed phenotypes to NOX isoform engagement rather than compound class effects.

Investigational Tool for sGC/cGMP Pathway Profiling

Based on patent annotations linking 3-carbamoyl-substituted imidazo[1,2-a]pyridines to soluble guanylate cyclase (sGC) activation and cGMP signaling [4], this compound may be investigated as a chemical starting point for cardiovascular or fibrotic disease target validation studies. Researchers should independently verify sGC activation potency using established cGMP accumulation assays in vascular smooth muscle cells or recombinant sGC preparations before drawing pathway-specific conclusions.

Reference Standard for Analytical Method Development and Quality Control in Chemical Procurement

As a compound available through Toronto Research Chemicals (TRC-A727200) with defined physical appearance (white to off-white solid) and molecular characterization data , this compound can serve as an analytical reference standard for HPLC purity assessment, stability studies, and dissolution testing in pharmaceutical research settings. Its defined CAS registry (1448135-09-8) and molecular formula (C20H19N3O3) provide unambiguous identity verification parameters for laboratory inventory management.

Quote Request

Request a Quote for Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.